5-Allyl-4,6-dichloro-2-methylpyrimidine
Overview
Description
5-Allyl-4,6-dichloro-2-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C8H8Cl2N2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Allyl-4,6-dichloro-2-methylpyrimidine typically involves the chlorination of 2-methylpyrimidine followed by the introduction of an allyl group. One common method involves the reaction of 2-methylpyrimidine with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form 4,6-dichloro-2-methylpyrimidine. This intermediate is then reacted with allyl bromide in the presence of a base such as potassium carbonate (K2CO3) to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 5-Allyl-4,6-dichloro-2-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines or thiols.
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The compound can be reduced to form 5-allyl-4,6-diamino-2-methylpyrimidine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in aqueous or organic solvents.
Major Products:
- Substituted pyrimidines with various functional groups.
- Epoxides or alcohols from oxidation of the allyl group.
- Diamino derivatives from reduction reactions .
Scientific Research Applications
5-Allyl-4,6-dichloro-2-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Allyl-4,6-dichloro-2-methylpyrimidine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar in structure but lacks the allyl group, making it less reactive in certain chemical reactions.
5-Amino-4,6-dichloro-2-methylpyrimidine: Contains an amino group instead of an allyl group, leading to different biological activities.
2-Amino-4-chloro-6-methylpyrimidine: Another derivative with distinct chemical and biological properties.
Uniqueness: 5-Allyl-4,6-dichloro-2-methylpyrimidine is unique due to the presence of the allyl group, which imparts additional reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .
Properties
IUPAC Name |
4,6-dichloro-2-methyl-5-prop-2-enylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2/c1-3-4-6-7(9)11-5(2)12-8(6)10/h3H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGYFDQRXYNDHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)CC=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517310 | |
Record name | 4,6-Dichloro-2-methyl-5-(prop-2-en-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85826-33-1 | |
Record name | 4,6-Dichloro-2-methyl-5-(2-propen-1-yl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85826-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-2-methyl-5-(prop-2-en-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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